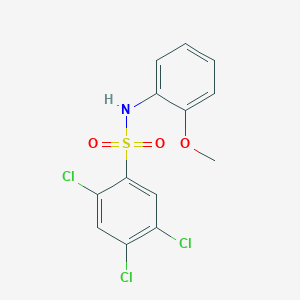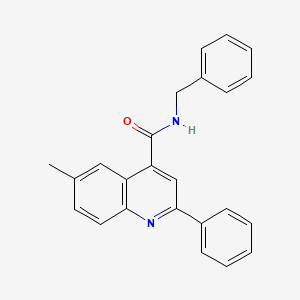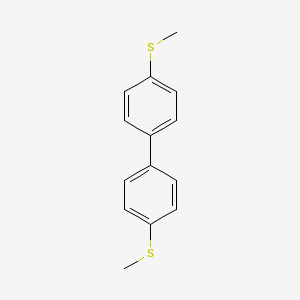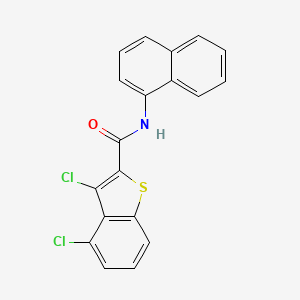
3,4-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-二氯-N-(萘-1-基)-1-苯并噻吩-2-甲酰胺是一种合成的化合物,属于苯并噻吩衍生物类。该化合物以苯并噻吩核心为特征,在 3 位和 4 位被二氯基取代,并在甲酰胺官能团的氮原子处连接一个萘-1-基。
准备方法
合成路线和反应条件
3,4-二氯-N-(萘-1-基)-1-苯并噻吩-2-甲酰胺的合成通常涉及多步有机反应。一种常见的方法是从制备苯并噻吩核心开始,然后引入二氯取代基。最后一步涉及与萘-1-基形成甲酰胺键。为了获得高产率和纯度,对特定的反应条件(如温度、溶剂和催化剂)进行了优化。
工业生产方法
该化合物的工业生产可能涉及使用与实验室环境中类似反应途径的大规模合成。工业过程通常采用连续流动反应器、自动化系统和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型
3,4-二氯-N-(萘-1-基)-1-苯并噻吩-2-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的氧化衍生物。
还原: 还原反应可用于修饰官能团,可能导致不同的类似物。
取代: 通过亲核取代反应,可以将二氯基团替换为其他官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 常用还原剂包括氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4)。
取代: 在适当条件下,可以使用胺、硫醇和醇盐等亲核试剂进行取代。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生亚砜或砜,而还原会导致胺衍生物。
科学研究应用
3,4-二氯-N-(萘-1-基)-1-苯并噻吩-2-甲酰胺已在各种科学研究应用中得到探索:
化学: 它作为合成更复杂分子和材料的构建模块。
生物学: 研究该化合物与生物系统的相互作用,以了解其作为生物活性分子的潜力。
医学: 正在进行研究以评估其药理特性和潜在的治疗应用。
工业: 它用于开发具有特定性质的特种化学品和材料。
作用机制
3,4-二氯-N-(萘-1-基)-1-苯并噻吩-2-甲酰胺的作用机制涉及其与生物系统中分子靶标的相互作用。该化合物可能与特定的受体或酶结合,调节它们的活性,并导致各种生物效应。确切的途径和靶标取决于其应用的具体环境。
相似化合物的比较
类似化合物
3,4-二氯-N-(萘-1-基)苯甲酰胺: 具有类似的核结构,但缺少苯并噻吩部分。
3,4-二氯-N-(萘-1-基)苯胺: 结构类似,但用苯胺基取代了甲酰胺。
独特性
3,4-二氯-N-(萘-1-基)-1-苯并噻吩-2-甲酰胺的独特性在于同时存在苯并噻吩核心和萘-1-基,它们赋予了独特的化学和生物学特性。结构特征的这种组合使其区别于其他相关化合物,并促成了其特定的应用和作用。
属性
分子式 |
C19H11Cl2NOS |
|---|---|
分子量 |
372.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-naphthalen-1-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2NOS/c20-13-8-4-10-15-16(13)17(21)18(24-15)19(23)22-14-9-3-6-11-5-1-2-7-12(11)14/h1-10H,(H,22,23) |
InChI 键 |
QGYFBUCTIWIGGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


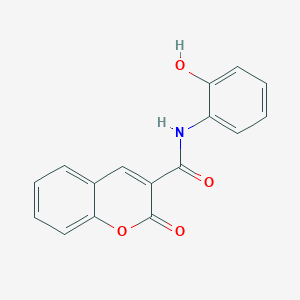


![5'-(1,4-Dioxaspiro[4.5]dec-2-yl)-6'-ethoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole] (non-preferred name)](/img/structure/B11707323.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
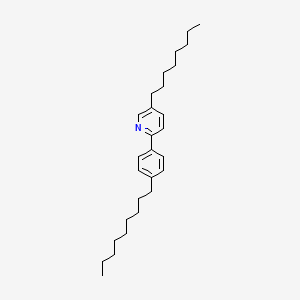
![Ethyl 2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11707336.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
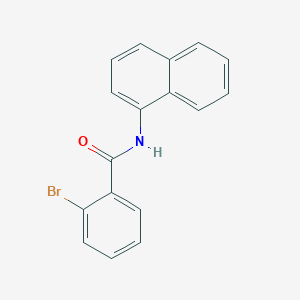
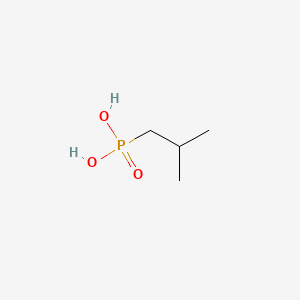
![N-(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11707371.png)
